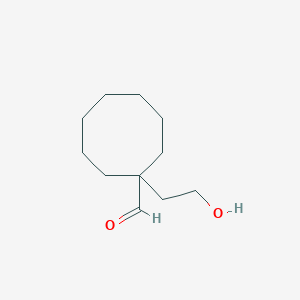
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde is an organic compound characterized by a cyclooctane ring substituted with a hydroxyethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde typically involves the reaction of cyclooctanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrochloric acid in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclooctane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)cyclooctanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: Lacks the hydroxyethyl and aldehyde groups, making it less reactive in certain chemical reactions.
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde: Similar structure but with a smaller ring size, leading to different chemical and physical properties.
1-(2-Hydroxyethyl)cyclooctane-1-carboxylic acid: An oxidized form of the compound with different reactivity and applications.
Uniqueness
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde is unique due to its combination of a cyclooctane ring with both hydroxyethyl and aldehyde functional groups.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10,12H,1-9H2 |
InChI Key |
FGOJVGHLUTUHML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13277028.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid](/img/structure/B13277036.png)
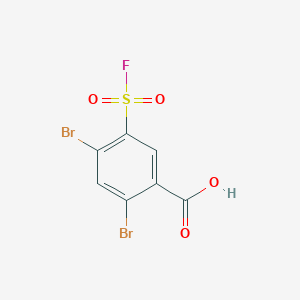

![Butyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13277058.png)
![N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide](/img/structure/B13277063.png)
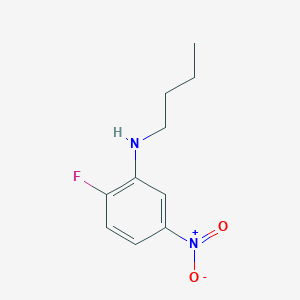
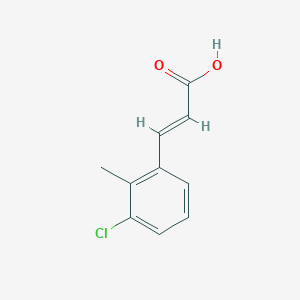
![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)

![[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277088.png)
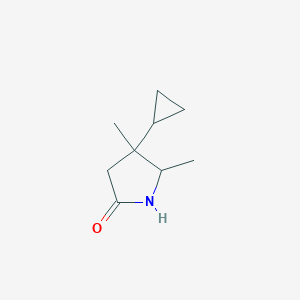
amine](/img/structure/B13277099.png)
amine](/img/structure/B13277105.png)
